molecular formula C15H29N3O3 B3235040 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester CAS No. 1353987-19-5

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B3235040
CAS No.: 1353987-19-5
M. Wt: 299.41 g/mol
InChI Key: SMOIGOVICNSBOJ-UHFFFAOYSA-N
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Description

The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic chemical with a complex structure. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. This is often achieved through the cyclization of appropriate precursors under controlled conditions, followed by the introduction of amino and acetyl groups. The ethyl-carbamic acid tert-butyl ester moiety is then attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions such as temperature, pressure, and pH. The processes often involve batch or continuous flow reactors, ensuring high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or oxidizing agents like KMnO4.

  • Reduction: It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

  • Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperidine ring or the ester group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

  • Solvents: Common solvents include dichloromethane, methanol, and water.

Major Products

  • Oxidation Products: Formation of N-oxides or carboxylic acids.

  • Reduction Products: Amines or alcohols depending on the extent of reduction.

  • Substitution Products: Varied depending on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

This compound is widely used in:

  • Chemistry: As a building block for more complex molecules.

  • Biology: In studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

  • Medicine: Potential as a drug candidate due to its bioactive properties.

  • Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The amino and carbamic acid ester groups play a crucial role in binding to these targets, often leading to inhibition or modulation of biological pathways. This interaction is highly dependent on the three-dimensional structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid methyl ester

  • [3-(2-Acetylamino)-piperidin-1-yl]-ethyl-carbamic acid tert-butyl ester

Uniqueness

Compared to these similar compounds, [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is unique in its specific substitution pattern on the piperidine ring and the combination of functional groups. This uniqueness often results in distinct biological activity and different reactivity in chemical transformations.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOIGOVICNSBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119987
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353987-19-5
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353987-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
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[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 3
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 4
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 5
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 6
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

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